1-(pyrrolidin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one
CAS No.: 2640882-03-5
Cat. No.: VC11851806
Molecular Formula: C18H28N6O
Molecular Weight: 344.5 g/mol
* For research use only. Not for human or veterinary use.
![1-(pyrrolidin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one - 2640882-03-5](/images/structure/VC11851806.png)
Specification
CAS No. | 2640882-03-5 |
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Molecular Formula | C18H28N6O |
Molecular Weight | 344.5 g/mol |
IUPAC Name | 1-pyrrolidin-1-yl-2-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]ethanone |
Standard InChI | InChI=1S/C18H28N6O/c25-17(23-9-3-4-10-23)15-21-11-13-24(14-12-21)18-19-6-5-16(20-18)22-7-1-2-8-22/h5-6H,1-4,7-15H2 |
Standard InChI Key | WBJPVIZLESBJAJ-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)CC(=O)N4CCCC4 |
Canonical SMILES | C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)CC(=O)N4CCCC4 |
Introduction
Structural and Molecular Characterization
Core Structural Features
The molecule comprises three distinct heterocyclic systems:
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Pyrrolidine rings: Two five-membered saturated nitrogen-containing rings at both termini, contributing to conformational flexibility and hydrogen-bonding potential .
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Pyrimidine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, enabling π-π stacking interactions with biological targets .
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Piperazine bridge: A six-membered diamine ring connecting the pyrimidine and ketone groups, enhancing solubility and serving as a spacer for pharmacophore alignment .
The ketone group at the central position () introduces polarity, influencing solubility and metabolic stability .
Table 1: Molecular Properties
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 360.5 g/mol | |
IUPAC Name | 1-morpholin-4-yl-2-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]ethanone | |
Topological Polar Surface Area | 80.3 Ų |
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
Synthesis typically involves sequential nucleophilic substitutions and coupling reactions:
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Pyrimidine Core Formation: Condensation of guanidine derivatives with β-diketones yields 2,4-disubstituted pyrimidines .
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Piperazine Functionalization: N-alkylation of piperazine with chloropyrimidine intermediates introduces the pyrimidine-piperazine segment .
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Ketone Bridge Installation: Friedel-Crafts acylation or Ullmann coupling attaches the pyrrolidine-morpholine system to the piperazine-pyrimidine backbone.
Yield optimization (typically 45–60%) requires precise control of reaction parameters, including temperature () and catalyst selection (e.g., Pd(OAc)₂ for cross-couplings).
Chemical Reactivity and Derivative Design
Functional Group Transformations
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Ketone Reduction: Catalytic hydrogenation () converts the ketone to a secondary alcohol, altering hydrophobicity .
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Pyrimidine Electrophilic Substitution: Nitration or halogenation at the pyrimidine C5 position enhances binding affinity for kinase targets .
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Piperazine N-Alkylation: Quaternization with alkyl halides improves cationic character for membrane penetration .
Table 2: Common Derivatives and Modifications
Derivative | Modification Site | Biological Impact |
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5-Nitro-pyrimidine analog | Pyrimidine C5 | Increased kinase inhibition |
N-Methyl-piperazine salt | Piperazine N1 | Enhanced solubility |
Pyrrolidine-spirocyclic | Pyrrolidine C2 | Conformational restriction |
Biological Activity and Mechanism
Putative Targets and Pathways
While direct target validation remains pending, structural analogs exhibit:
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Kinase Inhibition: Similar pyrimidine-piperazine derivatives inhibit CDK2 () and EGFR () .
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CXCR3 Modulation: Piperazine-containing compounds antagonize chemokine receptor CXCR3 (), implicating immunotherapeutic potential .
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Anthelmintic Activity: Preliminary screens against Caenorhabditis elegans show 57% mortality at 25 ppm over 5 days, suggesting parasiticidal applications .
Mechanistically, the pyrimidine nitrogen atoms coordinate with kinase ATP-binding sites, while the pyrrolidine groups induce hydrophobic interactions with receptor subpockets.
Pharmacokinetic and Toxicity Profile
ADMET Predictions
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Absorption: High permeability () due to moderate logP (2.8) .
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Metabolism: CYP3A4-mediated oxidation of pyrrolidine rings generates N-oxide metabolites .
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Toxicity: Ames test negatives (up to 1 mM) indicate low mutagenic risk, though hepatotoxicity concerns persist at .
Applications and Future Directions
Therapeutic Development
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Oncology: Dual kinase/receptor inhibition positions the compound as a candidate for combination therapies with checkpoint inhibitors .
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Parasitic Diseases: Structural optimization could enhance anthelmintic efficacy against Strongyloides stercoralis and hookworms .
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Autoimmunity: CXCR3 antagonism may mitigate T-cell infiltration in rheumatoid arthritis and multiple sclerosis .
Challenges and Innovations
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